

In Vitro Anti-Cancer Effects of Rotundine: A Technical Guide

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Compound of Interest

Compound Name: Rotundine

Cat. No.: B600727

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Introduction

Rotundine, also known as L-Tetrahydropalmatine, is a naturally occurring isoquinoline alkaloid isolated from plants of the *Corydalis* and *Stephania* genera. Traditionally used in Chinese medicine for its analgesic and sedative properties, recent in vitro studies have illuminated its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the current in vitro research on the anti-cancer effects of **Rotundine**, with a focus on its mechanisms of action, experimental protocols for its study, and quantitative data from published research.

Data Presentation: Cytotoxicity and Anti-Proliferative Effects

Quantitative data on the half-maximal inhibitory concentration (IC₅₀) of **Rotundine** across a wide range of cancer cell lines is limited in publicly available literature. However, existing studies indicate that its cytotoxic effects are cell-line dependent. One study investigating alkaloids from *Stephania rotunda* reported that **Rotundine** (referred to as tetrahydropalmatine) exhibited weak cytotoxicity against several human cancer cell lines, including colon (HT29, LS174T, SW620) and liver (HepG2) cancer cells.[1][2] In contrast, a study on colorectal cancer cell line SW480 showed that **Rotundine** at concentrations of 50 μ M, 100 μ M, 150 μ M, and 200 μ M significantly inhibited cell proliferation in a time- and concentration-dependent manner.[3]

Cell Line	Cancer Type	IC50 (μM)	Comments
SW480	Colorectal Cancer	Not explicitly defined, but significant inhibition at 50-200 μM	Displayed time- and concentration-dependent inhibition of proliferation.[3]
HT29	Colon Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from <i>Stephania rotunda</i> . [1] [2]
LS174T	Colon Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from <i>Stephania rotunda</i> . [1] [2]
SW620	Colon Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from <i>Stephania rotunda</i> . [1] [2]
HepG2	Liver Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from <i>Stephania rotunda</i> . [1] [2]

Mechanisms of Action

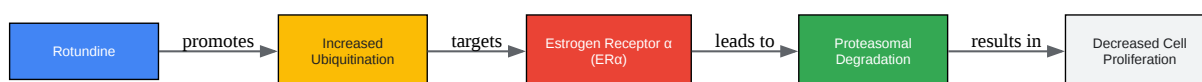
In vitro studies have revealed several mechanisms through which **Rotundine** exerts its anti-cancer effects. These include the inhibition of cell proliferation, migration, and invasion, as well as the modulation of key signaling pathways. Notably, in some cancer cell lines, **Rotundine** does not appear to induce apoptosis.[3]

Inhibition of Cell Proliferation, Migration, and Invasion

In the colorectal cancer cell line SW480, **Rotundine** has been shown to inhibit cell proliferation, migration, and invasion.[3] These effects are crucial in preventing tumor growth and metastasis.

Modulation of Signaling Pathways

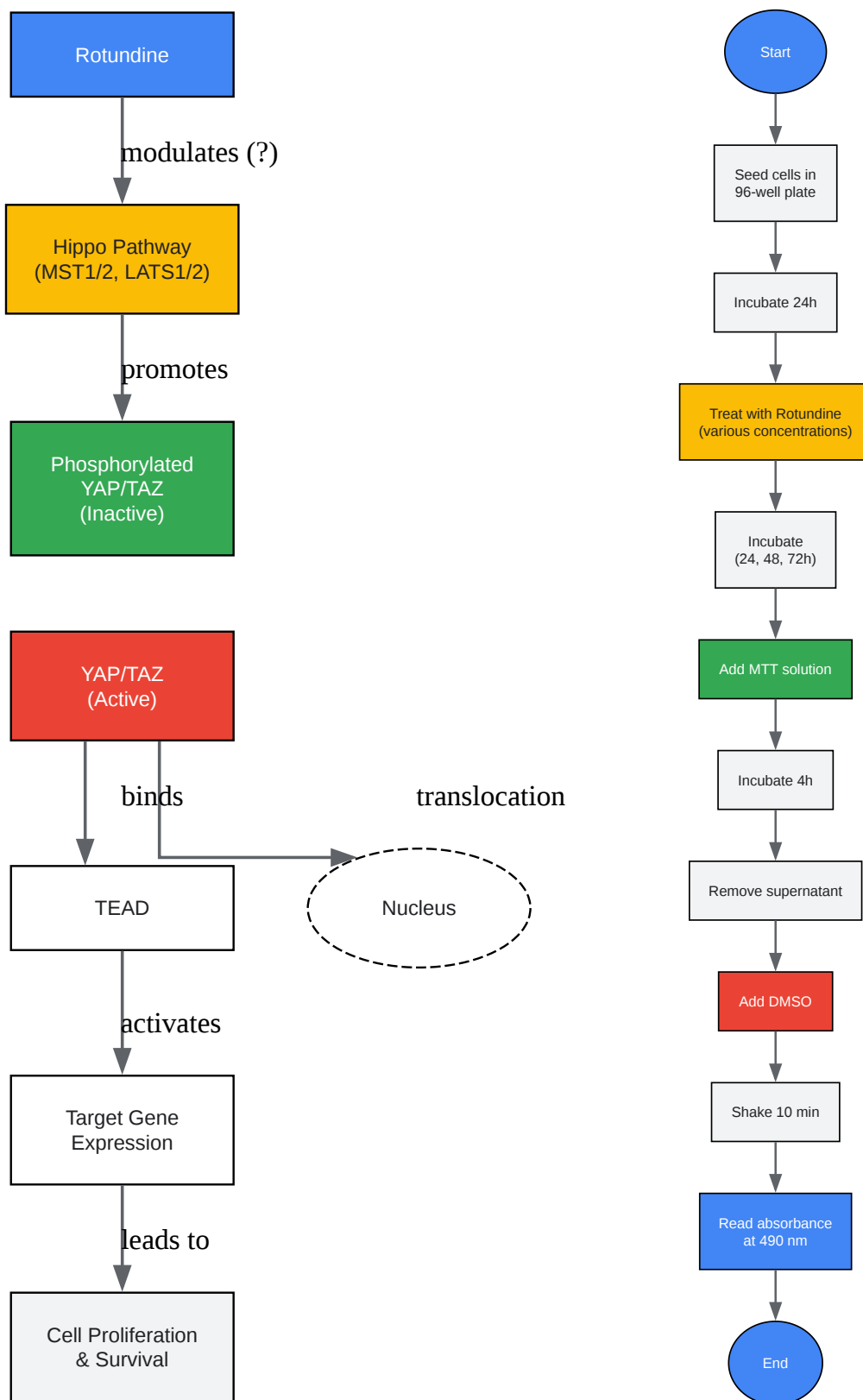
Estrogen Receptor α (ER α) Degradation: In ER α -positive breast cancer cells, **Rotundine** has been found to downregulate the expression of ER α protein. This is significant as ER α is a key driver of proliferation in the majority of breast cancers. The proposed mechanism involves an increase in the ubiquitination of ER α , leading to its degradation. This action suggests a potential therapeutic strategy for ER α -positive breast cancers.



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Rotundine-induced ER α Degradation Pathway

Hippo Signaling Pathway: High-throughput sequencing of **Rotundine**-treated SW480 colorectal cancer cells revealed that the differentially expressed genes are associated with the Hippo signaling pathway.[3] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers. While the precise molecular mechanism of how **Rotundine** modulates this pathway is still under investigation, it is hypothesized that **Rotundine** may influence the core components of the pathway, leading to the inhibition of the transcriptional co-activators YAP/TAZ, which are key downstream effectors that promote cell proliferation and inhibit apoptosis.



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